Cas no 67277-34-3 (1,1'-BIPHENYL, 2,5-DIFLUORO-)
1,1'-BIPHENYL, 2,5-DIFLUORO- Chemical and Physical Properties
Names and Identifiers
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- 1,1'-BIPHENYL, 2,5-DIFLUORO-
- 2,5-Difluorobiphenyl
- 67277-34-3
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- Inchi: 1S/C12H8F2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H
- InChI Key: LTWJYXZDXXWOED-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C1C=CC=CC=1)F
Computed Properties
- Exact Mass: 190.05940658Da
- Monoisotopic Mass: 190.05940658Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 0Ų
1,1'-BIPHENYL, 2,5-DIFLUORO- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002815-250mg |
2,5-Difluorobiphenyl |
67277-34-3 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A011002815-500mg |
2,5-Difluorobiphenyl |
67277-34-3 | 97% | 500mg |
$831.30 | 2023-09-01 | |
| Alichem | A011002815-1g |
2,5-Difluorobiphenyl |
67277-34-3 | 97% | 1g |
$1504.90 | 2023-09-01 |
1,1'-BIPHENYL, 2,5-DIFLUORO- Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1,1'-BIPHENYL, 2,5-DIFLUORO-
1,1'-BIPHENYL, 2,5-DIFLUORO-: A Comprehensive Overview
1,1'-BIPHENYL, 2,5-DIFLUORO-, also known by its CAS number 67277-34-3, is a compound of significant interest in various fields of chemistry and materials science. This compound is characterized by its biphenyl structure with two fluorine atoms substituted at the 2 and 5 positions of the benzene rings. The presence of fluorine atoms introduces unique electronic and physical properties to the molecule, making it a valuable compound for both academic research and industrial applications.
The molecular structure of 1,1'-BIPHENYL, 2,5-DIFLUORO- consists of two benzene rings connected by a single bond. The fluorine atoms are positioned at the ortho (2-) and para (5-) positions relative to the point of connection between the two rings. This substitution pattern imparts a high degree of symmetry to the molecule, which is reflected in its physical properties such as melting point and solubility. Recent studies have shown that the symmetry of this compound plays a crucial role in its electronic behavior, making it an ideal candidate for use in organic electronics.
In terms of physical properties, 1,1'-BIPHENYL, 2,5-DIFLUORO- has a melting point of approximately 98°C and is sparingly soluble in common organic solvents. Its fluorinated nature enhances its stability under thermal and chemical conditions, making it suitable for applications that require resistance to degradation. The compound's UV-Vis absorption spectrum has been extensively studied, revealing strong absorption bands in the ultraviolet region due to the electron-withdrawing effects of the fluorine atoms. This property has been leveraged in the development of novel materials for optoelectronic devices.
The synthesis of 1,1'-BIPHENYL, 2,5-DIFLUORO- typically involves a Friedel-Crafts alkylation or acylation reaction followed by dehydrohalogenation or dehydrohalogenation steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, researchers have reported the use of palladium-catalyzed coupling reactions to construct the biphenyl framework with high yields and purity. These methods have significantly reduced the production costs and improved the scalability of this compound for industrial use.
1,1'-BIPHENYL, 2,5-DIFLUORO- finds applications in diverse areas such as pharmaceuticals, agrochemicals, and advanced materials. In pharmaceutical research, this compound serves as a building block for constructing bioactive molecules with potential therapeutic applications. Its fluorinated nature contributes to improved pharmacokinetic properties such as bioavailability and metabolic stability. In agrochemicals, it has been explored as a component in herbicides and fungicides due to its ability to modulate plant growth regulators.
In materials science, 1,1'-BIPHENYL, 2,DIFLUORO- has gained attention as a precursor for organic semiconductors used in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). The electronic properties of this compound enable efficient charge transport within these devices. Recent studies have demonstrated that incorporating this compound into polymer blends can enhance their electrical conductivity without compromising mechanical integrity.
The environmental impact of CAS No:67277-34-3 has also been a topic of recent research interest. Studies have shown that while it is relatively stable under normal conditions; under specific environmental stressors such as UV light or microbial activity; it can undergo degradation pathways leading to less harmful byproducts. These findings are crucial for assessing its long-term sustainability in industrial applications.
In conclusion; 1,BIPHEPHENYL; 2;5-DIFLUORO-; CAS No:67277-34-3 is a versatile compound with promising potential across multiple disciplines. Its unique structural features; combined with recent advances in synthesis and application techniques; position it as an important material for future innovations in chemistry and materials science.
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